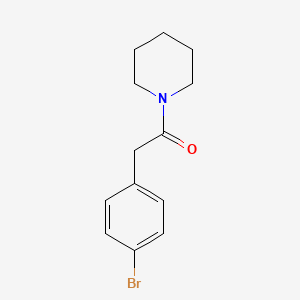

2-(4-Bromophenyl)-1-piperidin-1-ylethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

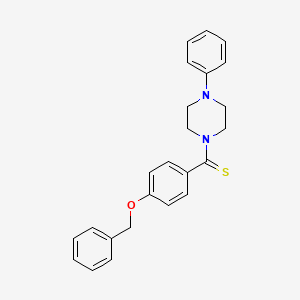

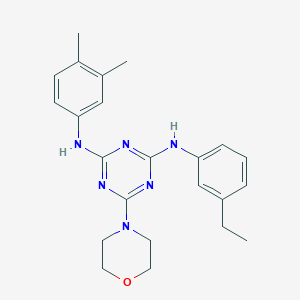

The compound "2-(4-Bromophenyl)-1-piperidin-1-ylethanone" is a brominated aromatic ketone with a piperidine moiety. It is structurally related to various compounds that have been synthesized and studied for their potential biological activities and applications in medicinal chemistry. The presence of the bromophenyl group suggests potential for further chemical modifications, which is a common strategy in drug development to optimize pharmacological properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from readily available materials. For instance, the synthesis of a similar compound, (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, was achieved through amidation, Friedel-Crafts acylation, and hydration, with an overall yield of 62.4% . Another related compound, (4-fluorophenyl) {1-[2-(2-bromophenyl)ethyl]piperidin-4-yl}methanone, was synthesized with a total yield of 40% . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

Structural characterization of similar compounds has been performed using various spectroscopic techniques. For example, a novel bioactive heterocycle was characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies . The molecular structure is often stabilized by intermolecular hydrogen bonds, which can be crucial for the stability and biological activity of the molecule.

Chemical Reactions Analysis

The bromophenyl moiety in the compound suggests that it could undergo various chemical reactions, such as debromination or cross-coupling reactions. For example, a study on the kinetics of piperidinodebromination of 4'-substituted 3-bromo-4-nitrobiphenyls provided insights into the substituent effects on reaction rates . Additionally, N-Bromosuccinimide-induced intramolecular cycloaromatization has been described for the synthesis of phenanthrenols from similar biphenyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to understand their behavior in biological systems. For instance, the Log P values, which indicate lipophilicity, were measured for radiolabeled compounds intended for brain imaging, showing values of 2.52 and 1.5, respectively . These properties are important for predicting the compound's ability to cross biological membranes and its distribution within the body.

科学的研究の応用

Hydrogen-Bonding and Crystal Structure

The title compound, along with its analogues, demonstrates significant hydrogen-bonding patterns, characterized by bifurcated intra- and intermolecular hydrogen bonding between the secondary amine and carbonyl groups. These compounds exhibit the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers. Weak C-H...Br interactions contribute to the formation of chains within the crystal structure, with additional weak Br...O, C-H...π, and C-H...O interactions providing further stabilization. This research highlights the compound's potential in crystallography and materials science due to its intriguing structural properties (Balderson et al., 2007).

Thermal and Optical Studies

A detailed study on the thermal and optical properties, as well as etching and structural studies of a closely related compound, [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, revealed insights into its stability and interactions. The compound exhibited stability in the temperature range of 20-170°C, and its structure was confirmed by single crystal X-ray diffraction. The study also involved theoretical calculations that substantiated the experimental findings, including HOMO-LUMO energy gap and molecular electrostatic potential map analysis. Such research underscores the potential of these compounds in pharmaceutical and materials chemistry due to their stable and well-defined structural characteristics (Karthik et al., 2021).

Synthesis and Chemical Characterization

The synthesis and chemical characterization of N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine, a Schiff base derived from a similar process involving 2-(piperidin-1-yl)ethanamine and 3-bromobenzaldehyde, has been documented. This research contributes to the foundational knowledge necessary for further applications of such compounds in medicinal chemistry and material science, showcasing their versatility and potential for modification (Warad et al., 2016).

Radiosynthesis for SPECT Imaging

The radiosynthesis of [123I]-(4-fluorophenyl) {1-[2-(2-iodophenyl)ethyl]piperidin-4-yl}methanone, a potential 5-HT2A-antagonist for SPECT brain imaging, highlights the application of related compounds in the development of diagnostic tools for psychiatric illnesses. The process involved synthesizing the precursor compound and evaluating its in vivo efficacy, demonstrating the compound's potential for quantifying brain 5-HT2A receptors, crucial in studying and diagnosing psychiatric conditions (Blanckaert et al., 2004).

特性

IUPAC Name |

2-(4-bromophenyl)-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c14-12-6-4-11(5-7-12)10-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRKEPKEXYDJQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-fluorophenyl)thio)-N-(pyridin-4-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2522221.png)

![N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2522222.png)

![5-chloro-N-(2-methoxyethyl)-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2522224.png)

![4-benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2522228.png)

![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)thiophene-2-carboxamide](/img/structure/B2522229.png)

![8-(tert-butyl)-N-(5-methylthiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2522231.png)

![3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2522235.png)